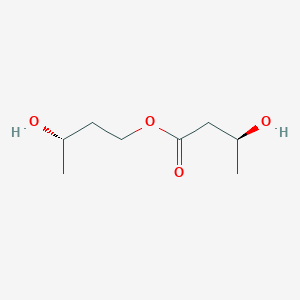
(S,S)-BD-AcAc 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-BD-AcAc 2 is a chiral compound with significant importance in various fields of chemistry and biology Its unique stereochemistry makes it a valuable molecule for research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,3-Butanediol acetoacetate typically involves the reaction of (S,S)-2,3-Butanediol with acetoacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (S,S)-2,3-Butanediol acetoacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-2,3-Butanediol acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetoacetate group to other functional groups.
Substitution: The acetoacetate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(S,S)-2,3-Butanediol acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (S,S)-2,3-Butanediol acetoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-2,3-Butanediol acetoacetate: The enantiomer of (S,S)-2,3-Butanediol acetoacetate with different stereochemistry.
2,3-Butanediol: The parent compound without the acetoacetate group.
Acetoacetic acid: The acetoacetate group without the butanediol moiety.
Uniqueness
(S,S)-2,3-Butanediol acetoacetate is unique due to its chiral nature and the presence of both the butanediol and acetoacetate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
[(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
AOWPVIWVMWUSBD-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](CCOC(=O)C[C@H](C)O)O |
SMILES canónico |
CC(CCOC(=O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















